molecular formula C15H11BrCl2N2O2 B5768122 N'-[(2-bromobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide

N'-[(2-bromobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide

Cat. No. B5768122
M. Wt: 402.1 g/mol
InChI Key: YNRXJRKXDYHGSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2-bromobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is also known as BDEA and belongs to the class of benzamides.

Mechanism of Action

The mechanism of action of N'-[(2-bromobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. BDEA also inhibits the production of inflammatory cytokines, which are responsible for causing inflammation in the body.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, which leads to their death. BDEA also reduces the production of reactive oxygen species, which are responsible for causing oxidative damage to cells. Additionally, it has been found to reduce the levels of pro-inflammatory cytokines in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-[(2-bromobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide in lab experiments is its potent anticancer activity. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using BDEA is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions that can be explored with regards to N'-[(2-bromobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide. One potential direction is to investigate its potential applications in the treatment of other diseases such as neurodegenerative disorders. Another direction is to explore its potential use as an agricultural pesticide. Additionally, further research can be done to optimize the synthesis method of BDEA to improve its yield and purity.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields such as medicine, agriculture, and industry. Its potent anticancer and anti-inflammatory properties make it a valuable compound for further research and development.

Synthesis Methods

The synthesis of N'-[(2-bromobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide involves the reaction of 2-(2,4-dichlorophenyl)ethanamine with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to obtain the final compound.

Scientific Research Applications

N'-[(2-bromobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. BDEA has also been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrCl2N2O2/c16-12-4-2-1-3-11(12)15(21)22-20-14(19)7-9-5-6-10(17)8-13(9)18/h1-6,8H,7H2,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRXJRKXDYHGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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